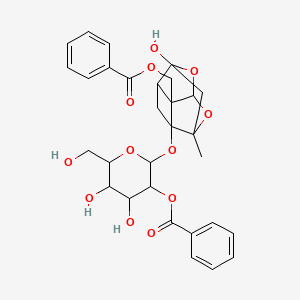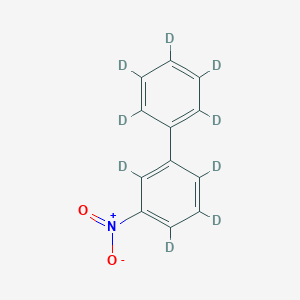
2'-O-ベンゾイルパエオニフロリン
概要
説明
2'-O-Benzoylpaeoniflorin is a useful research compound. Its molecular formula is C30H32O12 and its molecular weight is 584.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2'-O-Benzoylpaeoniflorin suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2'-O-Benzoylpaeoniflorin including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
抗炎症メカニズム
BPFは、抗炎症メカニズムを活性化することが判明しており、敗血症の軽減に特に役立ちます {svg_1} {svg_2}. 核因子κB(NF-κB)、シクロオキシゲナーゼ-1(COX-1)、COX-2などの炎症の主要なメディエーターの発現を阻害します {svg_3} {svg_4}.
敗血症治療
BPFは、敗血症治療に使用される生薬である雪必浄注射液(XBJI)の主要な生物活性成分の1つです {svg_5} {svg_6}. 敗血症に対するその効果は、細胞培養およびマウス敗血症モデルで研究されています {svg_7} {svg_8}.
免疫調節効果
BPFの免疫調節効果は、重度に炎症を起こした内皮細胞、THP-1マクロファージ、腹腔マクロファージ、およびマウスで調査されています {svg_9} {svg_10}. BPF前処理は、これらの細胞における誘導型一酸化窒素合成酵素(iNOS)、腫瘍壊死因子(TNF)-α、インターロイキン(IL)-6のmRNAおよびタンパク質レベルの脂質多糖(LPS)誘発増加を阻害しました {svg_11} {svg_12}.
リン酸化の阻害
BPFは、LPS媒介のp65、p38、JNK、ERKのリン酸化も抑制しました {svg_13} {svg_14}. これは、BPFがこれらのシグナル伝達経路の調節に役割を果たす可能性があることを示唆しています。
炎症性サイトカイン産生の減少
LPS誘発マウス敗血症モデルでは、BPF治療により、コントロールマウスと比較して、血清中のIL-6、TNF-α、IL-1β、CXCL1、CXCL2レベルが低下しました {svg_15} {svg_16}. これは、BPFが炎症性サイトカインの産生を減少させることができることを示しています。
敗血症に対する保護
最後に、BPFがヒト敗血症によく似ている盲腸結紮穿刺(CLP)誘発敗血症から保護するかどうかが評価されました {svg_17} {svg_18}. 結果は、BPFが敗血症の治療薬として使用できる可能性があることを示唆しています。
作用機序
- Its primary targets include key mediators of inflammation, such as nuclear factor kappa B (NF-κB), cyclooxygenase-1 (COX-1), and COX-2 .
- It achieves this by suppressing the phosphorylation of NF-κB and mitogen-activated protein kinases (MAPKs) in inflamed endothelial cells and macrophages .
Target of Action
Mode of Action
Biochemical Pathways
Result of Action
Safety and Hazards
将来の方向性
生化学分析
Biochemical Properties
2’-O-Benzoylpaeoniflorin plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, including nuclear factor kappa B (NF-κB), cyclooxygenase-1 (COX-1), and cyclooxygenase-2 (COX-2) . These interactions are primarily inhibitory, leading to a reduction in the expression of pro-inflammatory mediators. Additionally, 2’-O-Benzoylpaeoniflorin has been shown to decrease the activity of inducible nitric oxide synthase (iNOS), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6) .
Cellular Effects
2’-O-Benzoylpaeoniflorin exerts significant effects on various cell types and cellular processes. In endothelial cells and macrophages, it has been observed to mitigate inflammation by inhibiting the activation of NF-κB and mitogen-activated protein kinases (MAPKs) . This compound also influences cell signaling pathways, gene expression, and cellular metabolism by reducing the levels of pro-inflammatory cytokines and enhancing anti-inflammatory responses .
Molecular Mechanism
The molecular mechanism of 2’-O-Benzoylpaeoniflorin involves its binding interactions with key biomolecules. It inhibits the phosphorylation of NF-κB and MAPKs, thereby preventing the transcription of pro-inflammatory genes . This compound also modulates enzyme activity, leading to decreased production of inflammatory mediators such as iNOS, TNF-α, and IL-6 . These actions collectively contribute to its anti-inflammatory effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2’-O-Benzoylpaeoniflorin have been studied over various time frames. The compound has demonstrated stability under standard storage conditions, with minimal degradation observed over extended periods . Long-term studies have shown that 2’-O-Benzoylpaeoniflorin maintains its anti-inflammatory properties and continues to modulate cellular functions effectively .
Dosage Effects in Animal Models
The effects of 2’-O-Benzoylpaeoniflorin vary with different dosages in animal models. At lower doses, it significantly reduces cytokine levels and mitigates lung tissue damage in sepsis models . At higher doses, there may be potential toxic or adverse effects, although specific thresholds and toxicities have not been extensively documented .
Metabolic Pathways
2’-O-Benzoylpaeoniflorin is involved in several metabolic pathways, including the arachidonic acid metabolism pathway . It interacts with enzymes and cofactors within these pathways, influencing metabolic flux and altering metabolite levels. These interactions contribute to its overall biochemical and therapeutic effects .
Transport and Distribution
Within cells and tissues, 2’-O-Benzoylpaeoniflorin is transported and distributed through various mechanisms. It interacts with specific transporters and binding proteins that facilitate its localization and accumulation in target tissues . These interactions ensure that the compound reaches its site of action effectively .
Subcellular Localization
The subcellular localization of 2’-O-Benzoylpaeoniflorin is critical for its activity and function. It is directed to specific compartments or organelles through targeting signals and post-translational modifications . This precise localization allows it to exert its effects efficiently within the cellular environment .
特性
IUPAC Name |
[3-[3-benzoyloxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-hydroxy-8-methyl-9,10-dioxatetracyclo[4.3.1.02,5.03,8]decan-2-yl]methyl benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H32O12/c1-27-14-29(36)19-12-30(27,28(19,26(41-27)42-29)15-37-23(34)16-8-4-2-5-9-16)40-25-22(21(33)20(32)18(13-31)38-25)39-24(35)17-10-6-3-7-11-17/h2-11,18-22,25-26,31-33,36H,12-15H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYPYOTHXDUDQAL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CC3(C4CC1(C4(C(O2)O3)COC(=O)C5=CC=CC=C5)OC6C(C(C(C(O6)CO)O)O)OC(=O)C7=CC=CC=C7)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H32O12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
584.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




